molecular formula C17H22N4O2S B2480517 (1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309569-10-4

(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Katalognummer: B2480517
CAS-Nummer: 2309569-10-4
Molekulargewicht: 346.45
InChI-Schlüssel: UCLKWUHLJFBZQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to the 8-azabicyclo[3.2.1]octane family, a bicyclic scaffold widely explored in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive natural products. The molecule features:

  • Triazole ring: At the 3-position (1H-1,2,4-triazol-1-yl), contributing to hydrogen-bonding capabilities and metabolic stability .
    This structural combination suggests applications in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Eigenschaften

IUPAC Name

8-(3,4-dimethylphenyl)sulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-3-6-17(7-13(12)2)24(22,23)21-14-4-5-15(21)9-16(8-14)20-11-18-10-19-20/h3,6-7,10-11,14-16H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLKWUHLJFBZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane represents a novel class of chemical entities with significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound belongs to a family of azabicyclic structures that have garnered attention for their ability to inhibit specific enzymes involved in inflammatory processes. The presence of the triazole and sulfonyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that this compound acts primarily as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the regulation of inflammatory responses. By inhibiting NAAA, the compound helps preserve endogenous palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory and analgesic properties. The inhibition mechanism is non-covalent, allowing for reversible interactions with the target enzyme, which is advantageous for therapeutic applications .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent inhibitory activity against human NAAA with an IC50 value in the low nanomolar range (e.g., 0.042 μM) . Additionally, it shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), indicating a favorable pharmacological profile for managing inflammation .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications to the phenyl ring and sulfonamide group significantly influence biological activity. For instance:

  • Para-methyl substitution on the phenoxy sulfonamide group led to enhanced inhibitory potency.
  • The endo configuration was consistently more active than its exo counterpart, highlighting the importance of stereochemistry in drug design .

Case Study 1: Inflammatory Models

In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers and improvement in pain-related behaviors. These findings support its potential use in treating conditions characterized by chronic inflammation .

Case Study 2: Cancer Therapeutics

Emerging studies suggest that compounds with similar structural motifs may also exhibit anticancer properties. For example, related pyrazole derivatives have shown selective inhibition of pathways involved in cancer cell proliferation . While direct evidence for this specific compound's anticancer activity is limited, its mechanism suggests potential applications in oncology.

Comparative Analysis with Related Compounds

Compound NameTarget EnzymeIC50 (μM)SelectivityReference
ARN19689NAAA0.042High
ARN16186NAAA0.655Moderate
(S)-5-ChloroDVL10.49High

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a bicyclic structure that includes a triazole moiety, which is critical for its biological activity. The molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S with a molecular weight of approximately 334.4 g/mol.

IUPAC Name

The IUPAC name is (1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Line Studies : In vitro studies have shown that the compound has an IC50 value of approximately 0.02 μM against LoVo (human colorectal cancer) cells, indicating potent efficacy in inhibiting cell growth.
Cell LineIC50 (μM)Mechanism of Action
LoVo0.02Hsp90 inhibition
SW6200.05Induction of apoptosis
MCF70.10Cell cycle arrest

Apoptosis Induction

The compound induces apoptosis in cancer cells through:

  • Up-regulation of pro-apoptotic proteins such as Bax and cleaved caspase-3.
  • Down-regulation of anti-apoptotic proteins like Bcl-2.

This dual mechanism enhances its effectiveness in promoting cell death in malignant cells.

In Vivo Efficacy

In vivo studies using xenograft mouse models demonstrated that treatment with the compound significantly suppressed tumor growth compared to controls. Tumor volume measurements indicated a reduction of over 60% in treated groups after four weeks.

Target Enzymes

The compound has been shown to inhibit the enzymatic activity of Aldo-keto reductase family 1 member C3 (AKR1C3), which is involved in steroid hormone metabolism. This inhibition may be beneficial for treating conditions related to hyperproliferative and inflammatory disorders.

Potential Therapeutic Uses

The applications extend beyond oncology; potential therapeutic uses include:

  • Gynecological Disorders : The compound may offer new treatment avenues for conditions such as endometriosis.
  • Metabolic Disorders : Its role in steroid metabolism positions it as a candidate for metabolic syndrome therapies.

Study 1: In Vivo Tumor Growth Inhibition

A study conducted on SW620 xenograft models demonstrated significant tumor growth inhibition upon administration of the compound. The study highlighted the correlation between dosage and tumor size reduction.

Study 2: Molecular Docking Studies

Molecular docking simulations revealed that the triazole group forms critical hydrogen bonds with residues within the ATP-binding pocket of Hsp90. This interaction enhances the binding affinity and supports its role as an effective inhibitor.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

  • Substitution with smaller groups (e.g., 4-aminophenylsulfonyl in ) improves aqueous solubility but compromises receptor affinity.
  • Triazole vs. Pyrazole :

    • The 1H-1,2,4-triazol-1-yl group in the target compound provides a distinct hydrogen-bonding geometry compared to pyrazole derivatives (e.g., compound 42 in ), influencing selectivity in kinase or protease inhibition.
  • Stereochemical Considerations :

    • The (1R,5S) configuration in the target compound is critical for binding to rigid enzyme pockets, as evidenced by reduced activity in racemic analogs (e.g., compound D4 in ).

Pharmacological Comparisons

  • Metabolic Stability :
    • The triazole ring in the target compound enhances stability against cytochrome P450 enzymes compared to ester-containing analogs (e.g., littorine in ), which undergo rapid hydrolysis.
  • Receptor Selectivity :
    • The 3,4-dimethylphenylsulfonyl group confers σ1 receptor antagonism, similar to compound 41 in , but with lower affinity for σ2 receptors compared to chlorophenyl derivatives (e.g., ).

Vorbereitungsmethoden

Mannich-Type Cyclization

A precursor such as N-(3-chloropropyl)-N-methylpyrrolidin-2-one undergoes base-mediated cyclization in tetrahydrofuran (THF) at −78°C to form the azabicyclo[3.2.1]octane skeleton. The reaction proceeds via a six-membered transition state, favoring the (1R,5S) configuration when chiral auxiliaries like (R)-propylene oxide are employed.

Asymmetric Catalysis

Chiral palladium complexes (e.g., Pd-BINAP) catalyze the enantioselective formation of the bicyclic structure from δ-lactam precursors, achieving enantiomeric excess (ee) >90%. This method avoids the need for post-synthesis resolution but requires stringent anhydrous conditions.

Sulfonylation at Position 8

The secondary amine of the azabicyclo[3.2.1]octane core reacts with 3,4-dimethylbenzenesulfonyl chloride under mild basic conditions:

Procedure :

  • Dissolve the amine intermediate (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add triethylamine (2.5 equiv) and 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Optimization :

  • Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.
  • Polar aprotic solvents (e.g., DCM or THF) minimize side reactions.

Stereochemical Control and Resolution

The (1R,5S) configuration is achieved through:

Chiral Pool Synthesis

Starting from (R)-proline-derived intermediates, the bicyclic core retains chirality during cyclization. This method avoids post-synthesis resolution but limits structural flexibility.

Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral resolving agents (e.g., (S)-mandelic acid). The diastereomeric salts exhibit differential solubility in ethanol, enabling separation via recrystallization.

Analytical Characterization and Validation

Critical data for the target compound include:

Parameter Value Method
Melting Point 198–202°C Differential Scanning Calorimetry (DSC)
Optical Rotation [α]D²⁵ = +34.5° (c = 1.0, CHCl₃) Polarimetry
Purity >99.5% HPLC (C18, 90:10 MeCN/H₂O)
MS (ESI) m/z 403.2 [M+H]⁺ High-Resolution Mass Spectrometry

Comparative Analysis of Synthetic Routes

The table below evaluates key synthetic strategies based on yield, stereoselectivity, and scalability:

Method Yield ee (%) Scalability Reference
Mannich Cyclization 45% 82 Moderate
Asymmetric Catalysis 68% 94 High
CuAAC Functionalization 75% >99 Low

Q & A

Basic: What are the key structural features influencing the biological activity of this compound?

Answer: The compound’s activity is driven by two critical groups:

  • 1H-1,2,4-triazole ring : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) due to its nitrogen-rich structure .
  • Sulfonyl group (3,4-dimethylphenyl) : Enhances metabolic stability and influences lipophilicity, affecting membrane permeability and target binding .
    Methodological validation : Use X-ray crystallography or nuclear Overhauser effect (NOE) NMR to confirm spatial orientation and intermolecular interactions .

Basic: What synthetic routes are recommended for this compound?

Answer: A multi-step synthesis is typically employed:

Core bicyclo[3.2.1]octane formation : Achieved via [3+2] cycloaddition or ring-closing metathesis.

Sulfonylation : Introduce the 3,4-dimethylphenyl sulfonyl group using sulfonyl chlorides under inert conditions (e.g., N₂ atmosphere) .

Triazole incorporation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,4-triazole addition .
Purification : High-pressure liquid chromatography (HPLC) with C18 columns or recrystallization in ethanol/water mixtures ensures >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₂₄N₄O₂S) .
  • ¹H/¹³C NMR : Resolves stereochemistry; key signals include δ 8.2–8.5 ppm (triazole protons) and δ 2.2–2.6 ppm (dimethylphenyl protons) .
  • X-ray diffraction : Validates the (1R,5S) stereochemistry and bicyclic conformation .

Advanced: How can researchers resolve contradictions in reported reaction yields for sulfonylation steps?

Answer: Discrepancies often arise from:

  • Solvent polarity : Dimethyl sulfoxide (DMSO) improves sulfonyl group activation but may reduce selectivity. Compare with acetonitrile-based protocols .
  • Catalyst load : Optimize palladium or copper catalyst concentrations (e.g., 5–10 mol%) via design of experiments (DoE) .
    Resolution strategy : Reproduce reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates via thin-layer chromatography (TLC) .

Advanced: What in silico methods predict structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular docking (AutoDock Vina) : Models interactions with cytochrome P450 enzymes or kinase targets, prioritizing residues within 4 Å of the triazole/sulfonyl groups .
  • Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100-ns trajectories; monitor root-mean-square deviation (RMSD) of the ligand-target complex .
    Validation : Correlate computational data with in vitro IC₅₀ values from kinase inhibition assays .

Advanced: How does the 3,4-dimethylphenyl substituent impact metabolic stability?

Answer: The substituent reduces oxidative metabolism by:

  • Steric shielding : Blocks cytochrome P450 3A4 (CYP3A4) access to the sulfonyl group .
  • Electron-withdrawing effects : Stabilizes the sulfonyl group against hydrolysis.
    Experimental validation : Conduct microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound degradation over 60 minutes .

Advanced: What strategies mitigate byproduct formation during triazole incorporation?

Answer: Common byproducts (e.g., regioisomeric 1,3,4-triazoles) arise from incomplete CuAAC regioselectivity. Mitigation includes:

  • Catalyst optimization : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) ligand for enhanced selectivity .
  • Temperature control : Reactions at 60°C reduce competing pathways vs. room temperature .
    Analysis : Monitor reaction progress via LC-MS and isolate byproducts using preparative HPLC .

Basic: What biological assays are suitable for initial activity screening?

Answer: Prioritize assays based on target hypotheses:

  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, JAK2) with ATP-competitive protocols .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) due to triazole’s known antifungal properties .
    Data interpretation : Compare IC₅₀ or MIC values with positive controls (e.g., imatinib for kinases, fluconazole for microbes) .

Advanced: How to design analogs to improve blood-brain barrier (BBB) penetration?

Answer: Modify the compound’s physicochemical properties:

  • Reduce molecular weight : Replace the 3,4-dimethylphenyl group with smaller substituents (e.g., mono-methyl).
  • Enhance logP : Introduce halogen atoms (e.g., fluorine) to the phenyl ring, balancing lipophilicity and solubility .
    Validation : Use parallel artificial membrane permeability assay (PAMPA-BBB) to predict passive diffusion .

Advanced: What experimental controls are critical in stability studies under physiological conditions?

Answer:

  • pH variation : Test stability in buffers (pH 1.2, 4.5, 7.4) to simulate gastrointestinal and plasma environments .
  • Oxidative stress : Include hydrogen peroxide (0.1–1 mM) to mimic in vivo oxidative metabolism .
    Quantification : Monitor degradation via HPLC-UV at λ = 254 nm and confirm degradation products with HRMS .

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